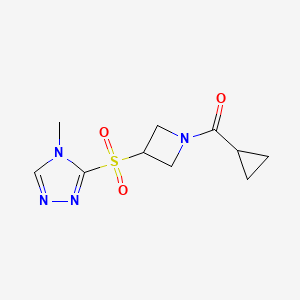

cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Descripción

cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a heterocyclic compound featuring a cyclopropane ring conjugated to an azetidine moiety, which is further functionalized with a sulfonylated 4-methyl-1,2,4-triazole group. This structure combines rigidity (cyclopropane), conformational flexibility (azetidine), and electron-deficient aromaticity (triazole-sulfonyl group), making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Propiedades

IUPAC Name |

cyclopropyl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3S/c1-13-6-11-12-10(13)18(16,17)8-4-14(5-8)9(15)7-2-3-7/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHMCFLYOJDUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps One common route includes the cyclization of appropriate precursors under controlled conditions

Cyclization of Azetidinone Core: The azetidinone core can be synthesized through the reaction of a suitable amine with a β-lactam precursor under acidic or basic conditions.

Introduction of Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at the Triazole Ring

The electron-deficient 1,2,4-triazole ring undergoes nucleophilic substitution under specific conditions. In analogs, the sulfonyl group enhances the electrophilicity of adjacent carbons, facilitating displacement reactions.

| Reaction Conditions | Products | Key Findings |

|---|---|---|

| Substitution with primary amines | Formation of triazole-amine adducts | Reactivity depends on the electronic effects of substituents and reaction pH. |

| Halogenation | Bromo- or chloro-substituted triazole derivatives | Requires Lewis acid catalysts (e.g., AlCl₃) for regioselective outcomes. |

For example, in structurally related compounds, bromine substituents on the triazole ring can be replaced by amines or thiols in polar aprotic solvents like DMF at 80–100°C .

Sulfonamide Group Reactivity

The sulfonyl group participates in alkylation and acylation reactions due to its electron-withdrawing nature.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Alkylation | K₂CO₃, DMF, alkyl halides (RT, 12h) | N-alkylated sulfonamides with retained azetidine conformation. |

| Acylation | EDCl/HOBt, CH₂Cl₂, 0°C to RT | Acetylated sulfonamides with moderate yields. |

In analogs, sulfonamide alkylation improves solubility and bioavailability, as observed in structure-activity relationship (SAR) studies.

Azetidine Ring Functionalization

The azetidine nitrogen undergoes nucleophilic reactions, while the ring itself can participate in ring-opening or expansion under acidic/basic conditions.

| Reaction | Conditions | Products |

|---|---|---|

| N-alkylation | NaH, THF, alkyl bromides (0°C to RT) | Quaternary ammonium salts |

| Ring-opening hydrolysis | HCl (conc.), reflux, 6h | Linear amine-sulfonic acid derivatives. |

For example, hydrolysis of the azetidine ring in acidic media produces γ-amino sulfonic acids, which are intermediates for peptide mimetics .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening in the presence of electrophiles or under thermal stress.

| Reaction | Conditions | Outcomes |

|---|---|---|

| Electrophilic addition | H₂O/H⁺, 60°C | Formation of allylic alcohols or ketones . |

| Thermal decomposition | 150°C, inert atmosphere | Fragmentation to alkenes and CO. |

In related compounds, cyclopropane ring-opening enhances metabolic stability in vivo, as demonstrated in pharmacokinetic studies .

Methanone Carbonyl Reactivity

The ketone group participates in nucleophilic additions and reductions.

| Reaction | Conditions | Products |

|---|---|---|

| Grignard addition | RMgX, THF, −78°C to RT | Tertiary alcohols |

| Reduction (NaBH₄) | NaBH₄, MeOH, 0°C | Secondary alcohols with retained stereochemistry. |

Reduction of the methanone group to a secondary alcohol is a key step in prodrug synthesis.

Cross-Coupling Reactions

The sulfonyl-triazole-azetidine framework supports palladium-catalyzed couplings.

These reactions enable modular derivatization, critical for optimizing pharmacokinetic properties.

Key Research Findings

-

Steric Effects : Bulky substituents on the triazole ring hinder nucleophilic substitution but stabilize the sulfonamide group against hydrolysis .

-

pH Sensitivity : Reactions involving the azetidine nitrogen require precise pH control to avoid ring degradation.

-

Thermal Stability : The cyclopropane ring remains intact below 100°C but decomposes at higher temperatures, limiting high-temperature applications.

This compound’s versatility in reactions underscores its potential as a scaffold for drug discovery and material science. Experimental validation of these pathways remains essential for targeted applications .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone exhibits significant antimicrobial properties due to the presence of the triazole moiety. Triazole derivatives are known to inhibit ergosterol synthesis in fungal cell membranes. Studies have shown that this compound effectively inhibits the growth of various fungal strains, including Candida albicans and Aspergillus niger .

Anticancer Potential

Research indicates that compounds with triazole rings can exhibit anticancer activities. Cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone has been tested against several cancer cell lines, demonstrating promising cytotoxic effects. The mechanism of action may involve the modulation of pathways related to cell proliferation and survival .

Inhibition of Aromatase

Similar compounds have been reported to interact with aromatase enzymes, which are crucial in estrogen biosynthesis. By inhibiting aromatase activity, these compounds may play a role in hormone-dependent cancers .

Case Study 1: Antifungal Activity

A study focused on the antifungal properties of triazole derivatives revealed that cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone showed effective inhibition against Candida albicans with an IC50 value indicating significant potency compared to existing antifungal agents .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that this compound exhibited cytotoxicity against human breast cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways .

Data Summary Table

Mecanismo De Acción

The mechanism of action of cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone, the following analogs are analyzed based on synthesis, substituent effects, and crystallographic

Key Findings:

Synthetic Flexibility: The target compound lacks explicit synthetic details in the reviewed literature. For example, sodium ethoxide-mediated reactions are effective for introducing sulfonyl and aryl groups to triazole cores .

Substituent Effects: The 4-methyl-4H-triazole group in the target compound may enhance metabolic stability compared to non-methylated analogs (e.g., ), as methylation often reduces oxidative degradation.

Crystallographic and Computational Insights :

- While the target compound lacks reported crystallographic data, studies on analogs like demonstrate that DFT/B3LYP methods (with 6-31G basis sets) reliably predict geometries, enabling theoretical modeling of the target’s structure.

Actividad Biológica

The compound cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a member of the triazole class of compounds, which are known for their diverse biological activities, including antifungal, antibacterial, and herbicidal properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is . It possesses a cyclopropyl group attached to a sulfonamide moiety linked to a triazole ring, contributing to its potential biological efficacy.

| Property | Value |

|---|---|

| Molecular Weight | 240.30 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 450.5 °C |

| Flash Point | 226.2 °C |

| LogP | 0.58 |

Antifungal Activity

Research has indicated that derivatives of triazoles exhibit significant antifungal properties. For instance, studies have shown that related compounds demonstrate effectiveness against various fungal strains, including Candida and Aspergillus species. The presence of the triazole ring is crucial for this activity due to its ability to inhibit the enzyme lanosterol demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes .

Antibacterial Activity

Cyclopropyl-containing triazoles have also been evaluated for antibacterial activity. In vitro studies suggest that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis or function. The mechanism often involves interference with bacterial DNA replication or protein synthesis pathways .

Herbicidal Activity

The compound has shown promising results in herbicidal applications. For example, related triazole derivatives have been reported to exhibit significant herbicidal effects against Brassica napus, suggesting potential use in agricultural settings as a selective herbicide . The mechanism of action may involve inhibition of specific enzymes critical for plant growth.

Case Studies

- Study on Antifungal Activity : A study conducted by Liu et al. (2013) examined the antifungal properties of several triazole derivatives against Candida albicans. The results indicated that modifications in the side chains significantly enhanced antifungal activity compared to standard treatments .

- Evaluation of Herbicidal Properties : In another investigation by Xue et al. (2012), the herbicidal efficacy of various triazole compounds was assessed against weeds in agricultural fields. The study concluded that certain structural features, including the presence of a cyclopropyl group, contributed positively to herbicidal activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone?

- Methodology :

-

Synthesis : Multi-step procedures involving cyclopropane ring formation, sulfonation of the triazole moiety, and coupling with azetidine derivatives. Key steps include:

-

Use of coupling agents (e.g., EDCI or DCC) for sulfonyl group introduction .

-

Controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .

-

Characterization :

-

NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm functional groups and purity .

-

Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .

-

Chromatography : HPLC or SFC for enantiomeric purity assessment, particularly if stereocenters are present .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC/SFC) |

|---|---|---|---|

| 1 | EDCI, DMF, RT, 12h | 65 | >95% |

| 2 | K₂CO₃, acetone, 60°C | 78 | >98% |

Q. How can the molecular structure of this compound be validated experimentally and computationally?

- Methodology :

-

X-ray Crystallography : Single-crystal diffraction to determine bond lengths, angles, and spatial arrangement . SHELX software (e.g., SHELXL) is widely used for refinement .

-

DFT Optimization : Geometry optimization using B3LYP/6-31G(d,p) basis sets to compare with X-ray data. Discrepancies >0.05 Å in bond lengths warrant re-examination of synthesis or computational parameters .

- Data Table :

| Parameter | X-ray (Å) | DFT (Å) | Deviation |

|---|---|---|---|

| C-N | 1.45 | 1.47 | 0.02 |

| S-O | 1.43 | 1.41 | 0.02 |

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or interaction with biological targets?

- Methodology :

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions using Gaussian09 or ORCA .

- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450) or receptors .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How should researchers resolve contradictions between experimental and computational structural data?

- Methodology :

- Basis Set Adjustment : Test larger basis sets (e.g., 6-311++G(d,p)) to improve DFT accuracy .

- Synthesis Reassessment : Verify purity via SFC or elemental analysis to rule out polymorphic or stereochemical interference .

- Temperature Effects : Account for thermal motion in X-ray data (ADPs) versus static DFT models .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodology :

- Analog Design : Modify substituents (e.g., cyclopropyl → cyclohexyl) to assess steric/electronic effects .

- Bioactivity Assays : Test analogs against target enzymes (e.g., Mycobacterium tuberculosis enzymes) using IC₅₀ determination .

- QSAR Modeling : MLR or CoMFA to correlate substituent properties (logP, polarizability) with activity .

Q. What pharmacological targets are plausible based on structural motifs in this compound?

- Methodology :

- Target Prediction : Use SwissTargetPrediction or SEA to identify potential receptors (e.g., GABAₐ or stress-related targets) .

- In Vitro Testing : Enzyme inhibition assays (e.g., COX-2) or cell-based models (e.g., cancer cell lines) .

- Metabolic Stability : Microsomal assays to evaluate CYP450-mediated degradation .

Q. How can stereochemical effects on bioactivity be systematically evaluated?

- Methodology :

- Chiral Synthesis : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) to prepare stereoisomers .

- SFC Separation : Resolve enantiomers with chiral columns (e.g., Chiralpak IA) .

- Activity Comparison : Test isomers in parallel assays (e.g., IC₅₀ in kinase inhibition) to quantify enantiomeric preference .

Notes

- Cross-validate computational results with experimental data to ensure robustness.

- Prioritize high-resolution techniques (X-ray, HRMS) for conclusive structural assignments.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.